Eluxadoline is a highly specialized, locally acting small molecule characterized by its dual function as a μ-opioid receptor (MOR) agonist and a δ-opioid receptor (DOR) antagonist. With an exceptionally low systemic oral bioavailability of approximately 1%, it is engineered to exert its pharmacological effects exclusively within the gastrointestinal lumen [1]. In pharmaceutical research and procurement, Eluxadoline serves as a critical reference standard and active pharmaceutical ingredient (API) for developing gut-restricted therapeutics, modeling irritable bowel syndrome with diarrhea (IBS-D), and investigating mixed-opioid neurogastroenterology. Its classification as a highly soluble, low-permeability compound (BCS Class III) makes it highly relevant for oral solid dose formulation studies targeting localized enteric delivery [2].
When procuring compounds for gastrointestinal motility and visceral pain models, buyers often consider standard μ-opioid receptor agonists like loperamide due to their low cost and widespread availability. However, generic substitution with loperamide fails in advanced functional bowel disorder models because pure MOR agonism causes unopposed suppression of the myenteric plexus, leading to complete gastrointestinal transit arrest and severe constipation [1]. Eluxadoline’s built-in δ-opioid receptor antagonism acts as a pharmacological brake, normalizing gut transit without fully inhibiting it. For researchers and formulators requiring a compound that modulates rather than paralyzes GI motility, Eluxadoline is non-interchangeable [2].
Eluxadoline exhibits a highly specific mixed-receptor binding profile, acting as a potent MOR agonist (Ki = 1.8 nM) while simultaneously providing DOR antagonism (Ki = 430 nM)[1]. In contrast, loperamide functions as a pure MOR agonist without functional DOR antagonism. This dual activity is the fundamental driver of Eluxadoline's unique efficacy, as the DOR antagonism mitigates the excessive constipating effects typically induced by unopposed MOR activation [2].
| Evidence Dimension | Opioid Receptor Binding Affinity (Ki) |
| Target Compound Data | Eluxadoline: MOR Ki = 1.8 nM; DOR Ki = 430 nM |
| Comparator Or Baseline | Loperamide: Pure MOR agonist, lacks functional DOR antagonism |
| Quantified Difference | Eluxadoline provides intrinsic DOR antagonism (430 nM) absent in standard baseline MOR agonists. |
| Conditions | In vitro human opioid receptor binding assays. |
Procurement of Eluxadoline is essential for in vitro screening and neurogastroenterology assays that require simultaneous MOR activation and DOR inhibition.
In murine models of gastrointestinal transit, Eluxadoline demonstrates a significantly wider and more physiological therapeutic window than loperamide. Following a 30 mg/kg oral dose of Eluxadoline, upper GI tract transit normalizes and returns to control levels within 3 hours [1]. Conversely, a much lower 3 mg/kg oral dose of loperamide causes significant and prolonged inhibition of upper GI motility lasting beyond 5 hours [1]. Eluxadoline modulates transit (ED50 ~45.7 mg/kg) without causing the complete motility shutdown characteristic of pure MOR agonists [2].
| Evidence Dimension | Duration of Upper GI Transit Inhibition |
| Target Compound Data | Eluxadoline: Transit returns to normal within 3 hours at 30 mg/kg PO |
| Comparator Or Baseline | Loperamide: Transit remains significantly inhibited at 5 hours at 3 mg/kg PO |
| Quantified Difference | Eluxadoline provides transient, modulatory control rather than prolonged (>5 hr) complete motility arrest. |
| Conditions | In vivo murine upper GI transit models. |
This pharmacokinetic/pharmacodynamic profile is critical for researchers needing an in vivo standard that reduces motility without inducing experimental constipation.
Eluxadoline is classified as a Biopharmaceutics Classification System (BCS) Class III compound, characterized by high aqueous solubility and low permeability. It maintains a solubility of >3 mg/mL at a pH of 4.5 and remains soluble up to 100 mg in 250 mL across a broad physiological pH range (1.2 to 7.5) [1]. This high solubility, combined with an absolute systemic oral bioavailability of ~1% [2], ensures that the API remains dissolved and active in the gastrointestinal lumen without crossing into systemic circulation.
| Evidence Dimension | Aqueous Solubility and Systemic Bioavailability |
| Target Compound Data | Eluxadoline: Solubility >3 mg/mL at pH 4.5; Bioavailability ~1% |
| Comparator Or Baseline | Standard systemic opioids: High permeability, high systemic bioavailability |
| Quantified Difference | Eluxadoline achieves high luminal solubility while restricting systemic exposure to ~1%. |
| Conditions | Aqueous solubility testing (pH 1.2-7.5) and human pharmacokinetic profiling. |
This makes Eluxadoline the optimal API for procurement in formulation studies focused on immediate-release, locally acting enteric therapies.
Because Eluxadoline normalizes GI transit within 3 hours without causing full motility arrest, it is the preferred reference compound for in vivo efficacy testing of novel IBS-D therapeutics, replacing loperamide which confounds results via severe constipation[1].
Eluxadoline's precise binding affinities (MOR Ki = 1.8 nM, DOR Ki = 430 nM) make it an essential standardized tool for in vitro receptor binding assays and ex vivo myenteric plexus contractility studies requiring dual-pathway modulation [2].
As a BCS Class III molecule with high aqueous solubility across pH 1.2–7.5 and <1% systemic bioavailability, Eluxadoline is heavily utilized in pharmaceutical materials science to develop and benchmark immediate-release, locally acting oral solid dosage forms [3].